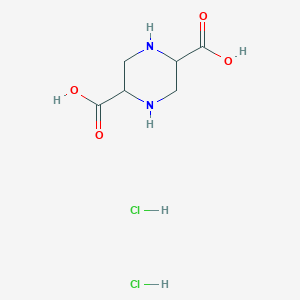
2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine
Descripción general
Descripción
2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine is a chemical compound with the molecular formula C31H51NP2 and a molecular weight of 499.69 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with two dicyclohexylphosphanyl groups at the 2 and 6 positions. It is often used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
The synthesis of 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine typically involves the reaction of 2,6-dichloromethylpyridine with dicyclohexylphosphine. The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine undergoes various chemical reactions, including:
Coordination: As a ligand, it forms complexes with transition metals, which can be used in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, bases, and metal salts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The phosphanyl groups donate electron density to the metal center, stabilizing the complex and enhancing its reactivity . This coordination ability makes it an effective ligand in catalytic processes, where it facilitates the activation of substrates and the formation of reaction intermediates .
Comparación Con Compuestos Similares
Similar compounds to 2,6-Bis((dicyclohexylphosphanyl)methyl)pyridine include:
2,6-Bis((di-tert-butylphosphino)methyl)pyridine: This compound has tert-butyl groups instead of cyclohexyl groups, which can affect its steric and electronic properties.
2,6-Bis((diphenylphosphino)methyl)pyridine: The phenyl groups in this compound provide different electronic characteristics compared to the cyclohexyl groups.
The uniqueness of this compound lies in its balance of steric bulk and electronic properties, making it a versatile ligand for various applications .
Propiedades
IUPAC Name |
dicyclohexyl-[[6-(dicyclohexylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,28-31H,1-12,16-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHMRJYMSAKPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CC2=NC(=CC=C2)CP(C3CCCCC3)C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51NP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)










